molecular formula C21H22N4O B11135561 5-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile

5-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11135561
M. Wt: 346.4 g/mol
InChI Key: DDVHZOOQYRQACF-UHFFFAOYSA-N
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Description

5-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxazole ring, a naphthalene moiety, and an ethylpiperazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the naphthalene and ethylpiperazine groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can lead to simpler, reduced forms of the compound.

Scientific Research Applications

5-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylpiperazin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile
  • 5-(4-Propylpiperazin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 5-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile is unique due to its specific structural features, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22N4O

Molecular Weight

346.4 g/mol

IUPAC Name

5-(4-ethylpiperazin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C21H22N4O/c1-2-24-10-12-25(13-11-24)21-19(15-22)23-20(26-21)14-17-8-5-7-16-6-3-4-9-18(16)17/h3-9H,2,10-14H2,1H3

InChI Key

DDVHZOOQYRQACF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(O2)CC3=CC=CC4=CC=CC=C43)C#N

Origin of Product

United States

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